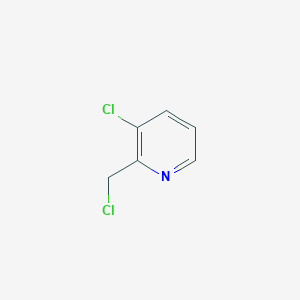

3-Chloro-2-(chloromethyl)pyridine

Overview

Description

3-Chloro-2-(chloromethyl)pyridine is a chemical compound with the molecular weight of 162.02 . It is a yellow to red solid or liquid at room temperature .

Synthesis Analysis

The synthesis of 3-Chloro-2-(chloromethyl)pyridine involves several steps . One method starts with 3-methylpyridine, which is oxidized into 3-picolinic acid with potassium permanganate . The 3-picolinic acid then reacts with methanol to produce methyl pyridine-3-carboxylate under acidic conditions . This is followed by a reduction to 3-pyridinemethanol . Finally, the 3-pyridinemethanol reacts with thionyl chloride to produce 3-Chloro-2-(chloromethyl)pyridine .Molecular Structure Analysis

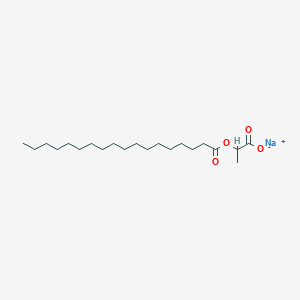

The molecular structure of 3-Chloro-2-(chloromethyl)pyridine consists of a six-membered pyridine ring with a chloromethyl group attached at the 2-position and a chlorine atom at the 3-position . The compound contains a total of 14 bonds, including 9 non-hydrogen bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .Physical And Chemical Properties Analysis

3-Chloro-2-(chloromethyl)pyridine is a yellow to red solid or liquid at room temperature . It has a molecular weight of 162.02 . The compound should be stored in a refrigerator .Scientific Research Applications

Chemical Synthesis

“3-Chloro-2-(chloromethyl)pyridine” is used as a reagent in various chemical synthesis processes . It plays a crucial role in the base-catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF .

Development of Imaging Agents

This compound has been used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex . This complex is a Zn2±sensitive magnetic resonance imaging contrast agent , which can be used to enhance the visibility of internal body structures in MRI imaging.

Synthesis of Trifluoromethylpyridines

“3-Chloro-2-(chloromethyl)pyridine” can be used in the synthesis of 2,3,5-DCTF, a type of trifluoromethylpyridine . Trifluoromethylpyridines are key intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Material Safety and Handling

Understanding the properties of “3-Chloro-2-(chloromethyl)pyridine” is essential for its safe handling and storage . It is a yellow to red solid or liquid that should be stored in a refrigerator . It has a molecular weight of 162.02 and its InChI key is MNOCTFZHUCINGC-UHFFFAOYSA-N .

Hazard Identification

“3-Chloro-2-(chloromethyl)pyridine” is classified under GHS07 and GHS05 hazard pictograms . It has hazard statements H302-H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Safety and Hazards

3-Chloro-2-(chloromethyl)pyridine is classified as a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Future Directions

Trifluoromethylpyridines, which are structurally similar to 3-Chloro-2-(chloromethyl)pyridine, have been found to have applications in the agrochemical and pharmaceutical industries . Therefore, it is possible that 3-Chloro-2-(chloromethyl)pyridine could also have potential applications in these areas in the future.

Mechanism of Action

Target of Action

3-Chloro-2-(chloromethyl)pyridine is a type of alkylating agent . Alkylating agents are a group of compounds that are primarily used in cancer treatment due to their ability to interfere with the DNA of cancer cells, preventing them from dividing and growing.

Mode of Action

As an alkylating agent, 3-Chloro-2-(chloromethyl)pyridine works by binding to DNA, causing cross-linking of the DNA strands. Cross-linking prevents DNA from separating, which is a necessary step for DNA replication and RNA transcription. As a result, the cell’s function is disrupted, leading to cell death .

Biochemical Pathways

By causing DNA cross-linking, these agents can disrupt the normal function of these pathways, leading to cell death .

Pharmacokinetics

The metabolism and excretion of 3-Chloro-2-(chloromethyl)pyridine would likely involve enzymatic reactions and renal excretion, respectively .

Result of Action

The primary result of the action of 3-Chloro-2-(chloromethyl)pyridine is the disruption of DNA replication and RNA transcription, leading to cell death . This makes it potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer.

Action Environment

The action of 3-Chloro-2-(chloromethyl)pyridine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can in turn influence its absorption and distribution in the body. Additionally, the presence of other substances, such as proteins or other drugs, can affect the compound’s metabolism and excretion .

properties

IUPAC Name |

3-chloro-2-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-4-6-5(8)2-1-3-9-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOCTFZHUCINGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561209 | |

| Record name | 3-Chloro-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-(chloromethyl)pyridine | |

CAS RN |

185315-53-1 | |

| Record name | 3-Chloro-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(pyridin-3-yl)ethyl]cyclopropanamine](/img/structure/B70074.png)